molecular formula C8H9N3OS B1453188 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one CAS No. 1221791-94-1

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one

Cat. No.: B1453188
CAS No.: 1221791-94-1
M. Wt: 195.24 g/mol
InChI Key: ZSGQEWGUPSUNGF-UHFFFAOYSA-N
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Description

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one is a useful research compound. Its molecular formula is C8H9N3OS and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

“this compound” acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.

Biochemical Pathways

By inhibiting COX-1, “this compound” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.

Result of Action

The inhibition of COX-1 by “this compound” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes .

Biochemical Analysis

Biochemical Properties

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to inhibit cyclooxygenase-1 (COX-1) with an IC50 value of 0.8 μM . This interaction is significant as COX-1 is involved in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and other physiological processes. The compound’s ability to selectively inhibit COX-1 over cyclooxygenase-2 (COX-2) (IC50 > 200 μM) highlights its potential for targeted biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-1, the compound can modulate the production of prostaglandins, thereby affecting inflammatory responses and other cellular functions. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX-1, leading to enzyme inhibition. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and other related processes. The compound’s selectivity for COX-1 over COX-2 is attributed to its unique structure, which allows it to fit into the active site of COX-1 more effectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that its inhibitory effects on COX-1 remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits COX-1 without causing significant adverse effects. At higher doses, it can lead to toxicity and other adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of COX-1. The compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-1 and other related biomolecules. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to the appropriate cellular compartments .

Properties

IUPAC Name

3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGQEWGUPSUNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276304
Record name 3-(5-Amino-2-pyridinyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-94-1
Record name 3-(5-Amino-2-pyridinyl)-2-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Amino-2-pyridinyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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